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molecular formula C11H13NO B8569593 5-Ethoxy-2-methylindole

5-Ethoxy-2-methylindole

Cat. No. B8569593
M. Wt: 175.23 g/mol
InChI Key: WUHIKCJBSKWNIC-UHFFFAOYSA-N
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Patent
US09061994B1

Procedure details

Compound 506a (900 mg, 3.58 mmol) was dissolved in THF (15 mL) under an atmosphere of Argon. The solution was cooled to −40° C. over 10 min and secbutyllithium (1.4 M, 5.37 mL) was added slowly as to maintain an internal temperature of <−25° C. After reaching 1 equiv of sec-butyllithium (2.7 mL) the reaction mixture turned a bright yellow signifying deprotonation of the amide nitrogen. The reaction mixture was then cooled to −50° C. and a solution of N-methoxy-N-methylacetylamide 407 (442.8 mg, 4.78 mmol) in THF (3 mL) was added over 5 min. The reaction mixture was warmed to −10° C. over 30 min. The mixture was partitioned between Et2O (75 mL) and 0.5 N HCl (75 mL). The aqueous layer was separated and extracted an additional two times with Et2O (50 mL). The Et2O phases were combined and washed with brine (75 mL) and then dried over Na2SO4 to yield a dark-brown oil. The crude intermediate was dissolved in DCM (20 mL). TFA (3 mL) was added to the mixture which was then stirred at rt for 48 h. Upon completion, the reaction mixture was added to a separatory funnel and washed with NaHCO3 (50 mL) followed by brine (50 mL). The organic layer was separated and then dried over Na2SO4 to provide a crude black oil (1 g) which was purified by chromatography (0% to 20% EtOAc/hexanes) to yield a brown solid (335 mg, 53%): mp 88-90° C. TLC Rf 0.48 (20% EtOAc/hexanes). 1H NMR (600 MHz, CDCl3) δ 7.72 (s, 1H), 7.16-7.14 (d, 1H, J=8.64 Hz), 6.99 (d, 1H, J=2.4 Hz), 6.77-6.75 (dd, 1H, J1=8.7 Hz, J2=2.4 Hz), 6.13 (s, 1H), 4.07-4.04 (q, 2H, J=6.96 Hz), 2.41 (s, 3H), 1.43-1.40 (t, 3H, J=6.96 Hz). 13C NMR (150 MHz, CDCl3) δ 153.3, 135.8, 131.2, 129.5, 111.33, 110.75, 103.1, 100.3, 64.2, 15.1, 13.8. Elemental analysis calculated for C11H13NO: C, 75.40; H, 7.48; N, 7.99. Found: C, 75.11; H, 7.64; N, 7.46.
[Compound]
Name
Compound 506a
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5.37 mL
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
amide nitrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
N-methoxy-N-methylacetylamide
Quantity
442.8 mg
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
reactant
Reaction Step Five
[Compound]
Name
crude intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
3 mL
Type
reactant
Reaction Step Seven
Name
Yield
53%

Identifiers

REACTION_CXSMILES
[CH:1]([Li])([CH2:3][CH3:4])[CH3:2].CO[N-:8][C:9](=O)[CH2:10][CH3:11].C(O)(C(F)(F)F)=O.[CH2:20]1[CH2:24][O:23][CH2:22][CH2:21]1>C(Cl)Cl>[CH2:24]([O:23][C:22]1[CH:21]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:1]([CH3:2])=[CH:3]2)[CH3:20]

Inputs

Step One
Name
Compound 506a
Quantity
900 mg
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
5.37 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Step Three
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Step Four
Name
amide nitrogen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
N-methoxy-N-methylacetylamide
Quantity
442.8 mg
Type
reactant
Smiles
CO[N-]C(CC)=O
Name
Quantity
3 mL
Type
reactant
Smiles
C1CCOC1
Step Six
Name
crude intermediate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
was then stirred at rt for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain an internal temperature of <−25° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to −50° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to −10° C. over 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between Et2O (75 mL) and 0.5 N HCl (75 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted an additional two times with Et2O (50 mL)
WASH
Type
WASH
Details
washed with brine (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
to yield a dark-brown oil
ADDITION
Type
ADDITION
Details
Upon completion, the reaction mixture was added to a separatory funnel
WASH
Type
WASH
Details
washed with NaHCO3 (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
to provide a crude black oil (1 g) which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (0% to 20% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)OC=1C=C2C=C(NC2=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 335 mg
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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